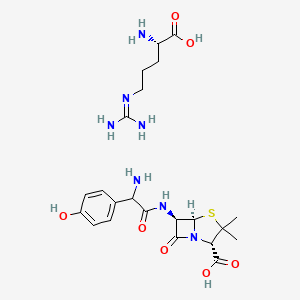

Amoxicillin (arginine)

Description

Historical and Contemporary Significance of Beta-Lactam Antibiotics in Research

The discovery of penicillin in 1928 marked a revolution in medicine and laid the groundwork for the development of β-lactam antibiotics. nhsjs.com This class of drugs, characterized by a highly reactive four-membered lactam ring, functions by inhibiting the synthesis of the bacterial cell wall. researchgate.netnih.gov Their bactericidal mechanism and general tolerability have made them one of the most widely prescribed classes of antibiotics. nih.govnih.gov

The historical success of β-lactams is also a story of evolving bacterial resistance. The emergence of β-lactamase enzymes, which can inactivate these antibiotics, has driven continuous research into new generations of β-lactams and combination therapies, such as the inclusion of β-lactamase inhibitors. researchgate.netmdpi.com This ongoing challenge ensures that β-lactam antibiotics remain a central focus of antimicrobial research, with investigations into their structure, mechanism, and potential modifications to overcome resistance. nhsjs.comresearchgate.net

The annual market for β-lactam antibiotics is estimated to be around $15 billion, which accounts for approximately 65% of the total antibiotic market. nih.gov This significant clinical and economic footprint underscores the importance of continued research in this area.

Overview of Arginine's Multifaceted Roles in Biological Systems and Chemical Modifications

Arginine is a semi-essential amino acid with the chemical formula C6H14N4O2. Its defining feature is the guanidinium (B1211019) group, which is positively charged at physiological pH, rendering it highly basic. wikipedia.org This unique property allows arginine to participate in a wide array of biological processes.

Biological Roles of Arginine:

Protein Structure and Function: Arginine's charged and hydrophilic side chain enables it to form ionic bonds and hydrogen bonds, contributing to the three-dimensional structure of proteins. nih.gov It is often found at the interface between proteins. wikipedia.org

Metabolic Precursor: Arginine is a crucial precursor for the synthesis of several important molecules, including nitric oxide (NO), a key signaling molecule in vasodilation and immune responses; urea (B33335), for the excretion of excess nitrogen; and creatine, which is vital for energy metabolism. wikipedia.orgembopress.org

Immune Function: Arginine is necessary for the proper functioning of T-cells. wikipedia.org

Cellular Processes: It plays a role in cell division, wound healing, and the release of hormones. wikipedia.org

Chemical Modifications and Applications:

Post-Translational Modifications: Arginine residues in proteins can be chemically modified, such as through methylation or citrullination, which can regulate cellular processes and gene expression. wikipedia.orgnih.gov

Drug Delivery and Formulation: Arginine has been used in the design of cell-penetrating peptides to facilitate drug delivery. nih.gov It is also utilized as an excipient in pharmaceutical formulations to suppress protein aggregation and enhance stability. nih.govpreprints.org

Antimicrobial Properties: Arginine-rich peptides have demonstrated broad-spectrum antimicrobial activity. nih.gov

Academic Rationale for Investigating Amoxicillin-Arginine Interactions and Conjugates

The investigation into amoxicillin-arginine interactions and conjugates is driven by several key scientific rationales:

Enhanced Physicochemical Properties: The formation of an arginine salt of amoxicillin (B794) can improve its water solubility and stability. ontosight.ai These are critical factors in developing effective and reliable pharmaceutical formulations. ontosight.ai Stability studies on amoxicillin have shown that it can degrade under certain conditions of temperature and humidity, highlighting the need for stabilizing strategies. researchgate.net

Potential for Synergistic Antibacterial Activity: Research has shown that certain amino acids can influence the efficacy of antibiotics. For instance, glycine (B1666218) has been observed to increase the inhibitory effect of amoxicillin against Helicobacter pylori. nih.gov Studies have also explored how arginine supplementation can enhance the susceptibility of bacteria in biofilms to antibiotics like ciprofloxacin (B1669076) and tobramycin. nih.gov Conversely, some studies have shown that the concurrent use of ibuprofen-arginine can interfere with the plasma concentration of amoxicillin. scielo.br

Overcoming Antibiotic Resistance: The conjugation of antibiotics to other molecules is a strategy being explored to combat antibiotic resistance. While research on amoxicillin-arginine conjugates is specific, the broader field includes the development of aminoglycoside-arginine conjugates and the functionalization of nanoparticles with amoxicillin. sci-hub.senih.govacs.org These approaches aim to enhance drug delivery or introduce novel mechanisms of action.

Understanding Fundamental Interactions: Studying the interactions between antibiotics and amino acids provides valuable insights into the physicochemical behaviors that govern drug efficacy and protein stability. acs.org This fundamental knowledge is crucial for the rational design of new therapeutic agents and formulations.

Research Findings on Amoxicillin (Arginine)

The primary focus of research on amoxicillin (arginine) has been on its properties as a salt designed to improve the characteristics of amoxicillin. ontosight.ai The combination aims to leverage the established antibacterial action of amoxicillin with the beneficial properties of arginine.

Mechanism of Action:

The amoxicillin component of the compound acts by inhibiting the biosynthesis of bacterial cell wall polypeptides, which ultimately leads to cell death. medchemexpress.comimmunomart.com

Interactive Data Tables

Below are tables summarizing key properties and research findings related to amoxicillin and arginine.

Table 1: Chemical and Physical Properties of Amoxicillin and Arginine

| Property | Amoxicillin | Arginine |

| Molecular Formula | C16H19N3O5S nih.gov | C6H14N4O2 |

| Molecular Weight | 365.4 g/mol nih.gov | 174.20 g/mol |

| Solubility in Water | 10.7 µg/mL (at pH 7.4) nih.gov | Highly soluble |

| Isoelectric Point (pI) | - | 10.76 |

| pKa Values | - | Carboxyl: ~2.17, Amino: ~9.04, Guanidino: ~12.48 |

Table 2: Research on Interactions and Conjugates

| Research Area | Key Findings |

| Amoxicillin-Arginine Salt | Designed to improve the stability and bioavailability of amoxicillin. ontosight.ai |

| Ibuprofen-Arginine Interaction | Concurrent administration interfered with the plasma concentration of amoxicillin in rats. scielo.br |

| Arginine and Antibiotic Susceptibility | Arginine supplementation enhanced the susceptibility of Pseudomonas aeruginosa biofilms to ciprofloxacin and tobramycin. nih.gov |

| Amino Acid Conjugates | Arginine-rich peptides and aminoglycoside-arginine conjugates have been investigated for their antimicrobial and antiviral properties. nih.govnih.govacs.org |

Structure

2D Structure

Properties

Molecular Formula |

C22H33N7O7S |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11+,14-;4-/m10/s1 |

InChI Key |

GMJWAEBOPBLHBW-YIDIVAHTSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Approaches to Amoxicillin-Arginine Conjugates and Related Structures

The chemical combination of amoxicillin (B794) and arginine can be approached through various methodologies, primarily focusing on either non-covalent interactions, such as salt formation, or the creation of stable covalent bonds. These approaches aim to leverage the distinct chemical properties of both molecules to create novel entities with potentially enhanced characteristics.

The formation of a salt between amoxicillin and arginine involves a straightforward acid-base reaction. Amoxicillin, possessing a carboxylic acid group, can donate a proton to the basic guanidinium (B1211019) group of arginine, resulting in an ion pair. This interaction is a common strategy to improve the solubility and dissolution properties of poorly soluble drugs. Research into co-amorphous drug-amino acid mixtures has demonstrated that salt formation between an acidic drug and a basic amino acid, like arginine, can occur. This process can be achieved through methods such as vibrational ball milling, which can lead to the formation of a co-amorphous salt. While specific studies detailing the synthesis of a simple amoxicillin-arginine salt are not extensively documented in publicly available literature, the principles of acid-base chemistry support this straightforward interaction. A patent has also mentioned the existence of water-soluble salts of amoxicillin with arginine, further indicating the feasibility of this approach.

Covalent attachment of amoxicillin to arginine presents a more complex synthetic challenge, requiring the formation of a stable chemical bond, typically an amide linkage. Amoxicillin has two primary functional groups that can be targeted for covalent modification: the carboxylic acid and the α-amino group on the acyl side chain. Arginine offers its α-amino group, carboxylic acid group, and the guanidinium group on its side chain for potential conjugation.

The most direct method for covalent linkage would be the formation of an amide bond between the carboxylic acid of amoxicillin and the α-amino group of arginine, or vice versa. This reaction typically requires the activation of the carboxylic acid group using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., NHS, HOBt) to form an active ester, which then readily reacts with the amine to form the amide bond.

Alternatively, the guanidinium group of arginine can be a target for modification, although it is less nucleophilic than the α-amino group. Modification of the guanidinium group often involves reaction with dicarbonyl compounds, such as phenylglyoxal, to form a stable cyclic adduct. This approach, however, is more commonly used for the modification of arginine residues within peptides and proteins rather than for the synthesis of small molecule conjugates.

The table below summarizes the potential reactive sites on amoxicillin and arginine for covalent bond formation.

| Molecule | Reactive Functional Group | Potential Conjugation Reaction |

| Amoxicillin | Carboxylic Acid (-COOH) | Amide bond formation with an amino group of arginine. |

| α-Amino Group (-NH₂) | Amide bond formation with a carboxylic acid group of arginine. | |

| Arginine | α-Amino Group (-NH₂) | Amide bond formation with the carboxylic acid of amoxicillin. |

| Carboxylic Acid (-COOH) | Amide bond formation with the α-amino group of amoxicillin. | |

| Guanidinium Group | Reaction with dicarbonyl compounds. |

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as stability and bioavailability. In the context of antimicrobial research, the incorporation of ampicillin (B1664943) (a close structural analogue of amoxicillin) and arginine into a peptidomimetic backbone has been explored as a strategy to create potent antibacterial agents.

One notable example is the development of an arginine-rich peptidomimetic conjugate of ampicillin and gentamicin (B1671437). nih.govacs.org In this construct, both ampicillin and gentamicin, along with L-arginine, were grafted onto a biocompatible polymer backbone with a peptidomimetic hydrophilic structure. nih.govacs.org This design aimed to co-localize the two antibiotics to potentially achieve synergistic effects against persistent bacterial infections and biofilms. nih.govacs.org The arginine-rich nature of the polymer backbone is intended to mimic cationic antimicrobial peptides, which are known to interact with and disrupt bacterial membranes. nih.gov

The synthesis of such a conjugate involves a multi-step process where the polymer backbone is first synthesized and then functionalized with arginine, ampicillin, and gentamicin through appropriate chemical linkages. This approach allows for the creation of a high-molecular-weight conjugate with multiple copies of the active components. The resulting poly(argilylaspartamide-co-aspartic) acid-ampicillin, gentamicin (PAA-AG) conjugate demonstrated broad-spectrum antibacterial efficacy and significant antibiofilm activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org

The functionalization of nanoparticles with antibiotics is a rapidly growing field of research aimed at overcoming antimicrobial resistance and improving drug delivery. Amoxicillin has been successfully conjugated to various nanoparticles, including those made of gold and bismuth oxide.

The synthesis of amoxicillin-functionalized gold nanoparticles (AuNPs) can be achieved through a one-step process where amoxicillin acts as both a reducing and stabilizing agent. In this method, a gold precursor, such as tetrachloroauric acid (HAuCl₄), is reduced by amoxicillin, leading to the formation of AuNPs that are capped and stabilized by the amoxicillin molecules. The amino groups of amoxicillin are thought to have a high affinity for the gold surface, facilitating this stabilization.

Another approach involves the synthesis of amoxicillin-loaded bismuth oxide (Bi₂O₃) nanoparticles. In this case, pre-synthesized mesoporous Bi₂O₃ nanoparticles are loaded with amoxicillin. The loading is typically achieved by incubating the nanoparticles in a concentrated solution of the antibiotic. The porous structure of the nanoparticles allows for the efficient encapsulation of the drug molecules.

The table below provides a summary of research findings on amoxicillin-functionalized nanoparticles.

| Nanoparticle | Synthesis/Functionalization Method | Key Findings |

| Gold (Au) | One-step reduction of HAuCl₄ with amoxicillin. | Amoxicillin acts as both a reducing and stabilizing agent. |

| Bismuth Oxide (Bi₂O₃) | Loading of pre-synthesized mesoporous Bi₂O₃ nanoparticles. | The porous structure allows for high drug loading capacity. |

Synthesis of Arginine Derivatives for Antimicrobial-Related Research

Arginine and its derivatives are of significant interest in antimicrobial research due to the unique properties of the guanidinium group and their prevalence in naturally occurring antimicrobial peptides.

Hydroxylated amino acids are important components of many biologically active molecules. The enzymatic synthesis of hydroxylated arginine derivatives has been investigated, particularly in the context of clavulanic acid biosynthesis. Clavulanic acid is a β-lactamase inhibitor often co-administered with amoxicillin.

Clavaminic acid synthase (CAS), a key oxygenase in the clavulanic acid biosynthetic pathway, has been shown to catalyze the hydroxylation of N-acetyl-L-arginine. This enzymatic reaction stereoselectively introduces a hydroxyl group at the C-3 position of the arginine derivative. The chemoenzymatic synthesis of these hydroxylated arginine derivatives often involves a combination of chemical synthesis to produce the precursor and enzymatic hydroxylation as a key step to introduce the hydroxyl group with high stereoselectivity.

Arginine-rich peptides are a prominent class of antimicrobial peptides (AMPs) that have been extensively studied for their potent and broad-spectrum antimicrobial activity. The cationic nature of the arginine side chain is crucial for their mechanism of action, which typically involves interaction with and disruption of the negatively charged bacterial cell membrane.

The synthesis of arginine-rich peptides is generally carried out using solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The use of protecting groups for the reactive side chains of the amino acids, including the guanidinium group of arginine, is essential to ensure the correct sequence and prevent unwanted side reactions. Following the completion of the peptide chain assembly, the protecting groups are removed, and the peptide is cleaved from the solid support.

Research in this area has focused on designing novel arginine-rich peptides with optimized properties, such as increased antimicrobial potency, reduced toxicity to mammalian cells, and improved stability. These design strategies often involve varying the peptide length, sequence, and the incorporation of non-natural amino acids to enhance their therapeutic potential.

Design of Arginine-Based Nanosystems for Biomedical Applications

Arginine has been identified as a valuable component in the construction of functionalized nanosystems due to its unique chemical properties. dntb.gov.ua The applications of arginine-based peptides and polymers are particularly noted in targeted drug delivery. dntb.gov.ua The design of such nanosystems often involves leveraging the specific properties of arginine to enhance the delivery and efficacy of therapeutic agents.

While the direct application of arginine-based nanosystems for the delivery of amoxicillin is not extensively documented in publicly available research, the principles of their design can be inferred from their use with other antibiotics. For instance, arginine-decorated nanocarriers have been developed to deliver antibiotics to the intracellular niche of pathogens like Salmonella. dntb.gov.ua

The following table outlines key research findings related to the design and application of arginine-based nanosystems for the delivery of therapeutic agents, which could be conceptually applied to amoxicillin.

| Nanosystem Component | Therapeutic Agent | Key Research Finding | Potential Application for Amoxicillin |

| Arginine-chitosan | siRNA | Successful formation of nanoparticles capable of encapsulating and delivering siRNA to leukemia cells. | Could be adapted to encapsulate and deliver amoxicillin, potentially improving its bioavailability and targeting. |

| Arginine-rich peptides | - | Self-assembly into ordered, stable nanostructures that can interact with lipid membranes. esrf.fr | The self-delivering potential of these structures could be harnessed for amoxicillin delivery. esrf.fr |

| L-Arginine Polymers | - | These polymers have been shown to be cytobiocompatible and are easily internalized into cells. | Could serve as a carrier for amoxicillin to enhance intracellular delivery. |

Structural Elucidation of Synthetic Products

The structural elucidation of amoxicillin and its derivatives is crucial for confirming the identity and purity of the synthesized products. A variety of spectroscopic techniques are employed for this purpose. usp-pqm.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in a molecule. For amoxicillin, characteristic absorption bands in the FTIR spectrum confirm its structure. biomedres.us A prominent peak is typically observed in the region of 1800-1650 cm⁻¹, which is indicative of the carbonyl group within the beta-lactam ring and the amide group. biomedres.us When amoxicillin forms a salt with arginine, shifts in the characteristic peaks for the carboxylic acid and amine groups would be expected, providing evidence of the ionic interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are used to characterize amoxicillin. usp-pqm.orghmdb.caresearchgate.net For an amoxicillin-arginine salt, NMR analysis would be expected to show shifts in the signals of protons and carbons near the sites of interaction—specifically, the carboxylic acid of amoxicillin and the basic groups of arginine.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For amoxicillin, techniques such as electrospray ionization (ESI) are used to generate ions for analysis. lcms.czresearchgate.net The protonated molecule [M+H]⁺ of amoxicillin is observed at an m/z of 366.1118. lcms.cz In the case of an amoxicillin-arginine salt, mass spectrometry could be used to confirm the presence of both amoxicillin and arginine ions in the sample.

The following table summarizes the key spectroscopic data for amoxicillin.

| Technique | Key Observances for Amoxicillin | Expected Changes for Amoxicillin-Arginine Salt |

| FTIR | Characteristic carbonyl peak of the β-lactam ring (1700-1800 cm⁻¹). nih.gov Bands for O-H and N-H stretching (3200-3500 cm⁻¹). nih.gov | Shift in the carboxylic acid and amine group peaks, indicating salt formation. |

| ¹H NMR | A complex pattern of signals corresponding to the various protons in the molecule. hmdb.caresearchgate.net | Chemical shift changes for protons adjacent to the carboxylic acid and for arginine's protons involved in the salt bridge. |

| Mass Spec | Protonated molecule [M+H]⁺ at m/z 366.1118. lcms.cz Characteristic fragmentation pattern. researchgate.net | Detection of individual ions for amoxicillin and arginine, or a non-covalent complex under specific MS conditions. |

Molecular Mechanisms and Cellular Interactions

Amoxicillin's Interaction with Penicillin-Binding Proteins (PBPs)

Amoxicillin (B794), a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. nih.gov This process is mediated through its interaction with Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. drugbank.com Peptidoglycan provides structural integrity to the cell wall, and its inhibition leads to cell lysis and death. Amoxicillin competitively inhibits PBPs, preventing the cross-linking of peptidoglycan strands, which is crucial for the cell wall's stability. drugbank.comrcsb.org

The efficacy of amoxicillin is rooted in its molecular affinity and specificity for various PBPs. nih.gov Amoxicillin mimics the structure of the D-Ala-D-Ala terminal peptide of the natural substrate of PBPs, allowing it to bind to the enzyme's active site. rcsb.org Molecular docking studies have quantified this interaction, showing a thermodynamically favorable binding affinity. For instance, the binding affinity of amoxicillin to PBP1a from Staphylococcus aureus has been predicted to be approximately -8.406 kcal/mol to -8.640 kcal/mol. nih.gov

However, the affinity is not uniform across all bacterial species or even within different strains of the same species. In susceptible strains of Helicobacter pylori, the labeling of PBPs is significantly reduced in the presence of amoxicillin, indicating strong binding. oup.com Conversely, in amoxicillin-resistant strains, the affinity of PBP1 for amoxicillin is markedly decreased. oup.com This reduced affinity is often due to specific amino acid substitutions within the transpeptidase domain of the PBP, which can hinder the antibiotic's ability to bind effectively. researchgate.net For example, mutations in PBP 2B have been implicated in triggering higher amoxicillin resistance in Streptococcus pneumoniae. nih.gov

| Protein Target | Bacterial Species | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Penicillin-Binding Protein 1a (PBP1a) | Staphylococcus aureus | -8.640 | nih.gov |

| Penicillin-Binding Protein 1a (PBP1a) | Staphylococcus aureus | -8.406 | nih.gov |

Amoxicillin acts as a competitive inhibitor of PBPs. rcsb.org The core of its inhibitory mechanism involves the highly reactive β-lactam ring. This ring acylates a crucial serine residue within the active site of the PBP, forming a stable, long-lasting acyl-enzyme covalent complex. rcsb.org This covalent modification effectively inactivates the enzyme, halting the transpeptidation reaction required for peptidoglycan cross-linking. rcsb.org

Arginine Metabolism Pathways in Bacterial Physiology

Arginine is a crucial amino acid for bacteria, serving not only as a building block for proteins but also as a substrate in key metabolic pathways that contribute to energy production, pH homeostasis, and the synthesis of essential molecules like polyamines.

The Arginine Deiminase (ADI) pathway is a significant mechanism for arginine catabolism in many bacteria, particularly under anaerobic or acidic conditions. researchgate.net This pathway serves as a vital strategy for bacterial survival in low pH environments. researchgate.net The ADI pathway involves three core enzymes: arginine deiminase (ADI), ornithine transcarbamoylase (OTC), and carbamate (B1207046) kinase (CK). questjournals.org

The process begins with arginine deiminase converting arginine into citrulline and ammonia (B1221849). researchgate.net The produced ammonia readily reacts with protons to form ammonium, thereby consuming protons and increasing the intracellular and surrounding pH. researchgate.netresearchgate.net This buffering capacity is critical for maintaining pH homeostasis. nih.gov Subsequently, citrulline is converted to ornithine and carbamoyl (B1232498) phosphate (B84403) by ornithine transcarbamoylase. questjournals.org Finally, carbamate kinase catalyzes the substrate-level phosphorylation of ADP using carbamoyl phosphate, generating ATP and carbamate, which decomposes into another molecule of ammonia and carbon dioxide. questjournals.org The entire pathway results in the production of ATP, CO2, and two molecules of ammonia per molecule of arginine catabolized. researchgate.net

Regulation of the ADI pathway is multifactorial. Its synthesis is often induced by the presence of arginine and repressed by glucose. rug.nl The activity of the pathway can also be influenced by the cell's energy status; conditions that stimulate ATP consumption tend to increase ADI pathway activity. rug.nl

| Enzyme | Substrate(s) | Product(s) | Primary Function |

|---|---|---|---|

| Arginine Deiminase (ADI) | Arginine | Citrulline + Ammonia (NH₃) | Initiates pathway, produces ammonia for pH buffering |

| Ornithine Transcarbamoylase (OTC) | Citrulline + Phosphate | Ornithine + Carbamoyl phosphate | Generates intermediate for ATP synthesis |

| Carbamate Kinase (CK) | Carbamoyl phosphate + ADP | Carbamate + ATP | Generates ATP via substrate-level phosphorylation |

An alternative route for arginine catabolism is the arginase pathway. nih.gov This pathway is initiated by the enzyme arginase, which hydrolyzes arginine into ornithine and urea (B33335). nih.gov Ornithine is a pivotal intermediate that connects arginine metabolism to the biosynthesis of polyamines—small, positively charged organic molecules essential for various cellular processes, including cell growth, division, and biofilm formation. nih.govresearchgate.net

The primary metabolic flux from ornithine is directed towards polyamine synthesis. The first and rate-limiting step is the decarboxylation of ornithine by ornithine decarboxylase (ODC) to produce putrescine. researchgate.netmdpi.com Putrescine can then be further converted into other polyamines, such as spermidine (B129725) and spermine, through the action of enzymes like spermidine synthase. nih.gov In some bacteria, an alternative pathway exists where arginine is first decarboxylated to agmatine (B1664431) by arginine decarboxylase (ADC), and agmatine is then hydrolyzed to putrescine and urea. nih.govmdpi.com The specific pathway utilized can vary between different bacterial species. mdpi.com The regulation of these pathways ensures that intracellular polyamine levels are tightly controlled to meet physiological demands. nih.gov

Interplay of Arginine and Antibiotic Action at the Molecular and Cellular Level

The metabolic state of bacteria, particularly pathways involving arginine, can significantly influence the efficacy of antibiotics like amoxicillin. The compound "Amoxicillin arginine" itself is formulated as an antibiotic that inhibits the biosynthesis of the cell wall. medchemexpress.comacetherapeutics.com While the precise role of the arginine moiety in the compound's formulation is not extensively detailed in the provided research, the interplay between bacterial arginine metabolism and antibiotic action is a critical area of study.

A key interaction is observed in the context of bacterial biofilms, which are notoriously tolerant to antibiotics. nih.gov The ADI pathway is often highly expressed in biofilms and plays a direct role in antibiotic tolerance. nih.gov By catabolizing arginine to produce ammonia, the ADI pathway can increase the local pH within the biofilm. nih.gov This pH regulation can enhance bacterial survival and has been shown to mediate tolerance to penicillin in Streptococcus pyogenes biofilms. nih.gov At a neutral pH maintained by the ADI pathway, the bacteria exhibit high resistance, whereas at a lower pH where the pathway is less effective or absent, they become highly susceptible to the antibiotic. nih.gov

Furthermore, the cationic nature of arginine itself and arginine-rich peptides is known to contribute to antimicrobial activity by facilitating interaction with and disruption of the negatively charged bacterial membranes. nih.gov This suggests that a microenvironment rich in arginine or its metabolites could potentially modulate the interaction between an antibiotic and the bacterial cell surface. The metabolic flux through the arginase and ADI pathways ultimately impacts the physiological state of the bacterium, which in turn can alter its susceptibility to cell wall synthesis inhibitors like amoxicillin.

Modulation of Bacterial Energetics by Arginine (e.g., Proton Motive Force, NADH, ATP)

Arginine metabolism, particularly through the arginine deiminase (ADI) pathway, plays a crucial role in bacterial bioenergetics, which can indirectly affect a bacterium's susceptibility to antibiotics. The ADI pathway is a key mechanism for ATP production in some bacteria, especially under anaerobic conditions. biorxiv.orgcambridge.org This pathway catabolizes arginine into ornithine, ammonia, and carbon dioxide, with the concurrent generation of ATP. biorxiv.orgcambridge.org The production of ATP provides energy that can be used by bacteria to power cellular processes, including mechanisms that counteract antibiotic stress. biorxiv.org

Furthermore, the ADI pathway contributes to the maintenance of the proton motive force (PMF). In Proteus mirabilis, for example, the consumption of intracellular protons via arginine decarboxylase helps to conserve the proton gradient (ΔpH) across the cell membrane. frontiersin.orgnih.gov A stable PMF is essential for various cellular functions, including motility and transport processes. By bolstering cellular energy reserves and maintaining the PMF, arginine metabolism can enhance bacterial fitness and potentially increase tolerance to antibiotic-induced stress. frontiersin.orgnih.gov

| Metabolic Pathway | Key Enzyme(s) | Products | Impact on Bacterial Energetics |

| Arginine Deiminase (ADI) Pathway | Arginine deiminase, Ornithine carbamoyltransferase, Carbamate kinase | Ornithine, NH3, CO2, ATP | Generates ATP, providing cellular energy. biorxiv.orgcambridge.org |

| Arginine Decarboxylase | Arginine decarboxylase | Agmatine, CO2 | Consumes intracellular protons, conserving the proton motive force. frontiersin.orgnih.gov |

Impact on Bacterial Cell Wall Synthesis and Integrity (Direct and Indirect Effects)

While there is no evidence of a direct chemical interaction between amoxicillin and arginine that alters the synthesis of the bacterial cell wall, arginine metabolism has been shown to have significant indirect effects on the susceptibility of bacteria to cell wall-targeting antibiotics like ampicillin (B1664943). In Enterococcus faecalis, growth in the presence of arginine has been demonstrated to decrease susceptibility to ampicillin and ceftriaxone. nih.gov This suggests that arginine metabolism can induce physiological changes in the bacterium that confer increased resistance to β-lactam antibiotics, which act by inhibiting peptidoglycan synthesis.

Conversely, in Staphylococcus aureus, the restriction of arginine has been found to induce antibiotic tolerance. mdpi.com This indicates that the availability of arginine is linked to the metabolic state of the bacterium, which in turn affects its ability to withstand the disruptive effects of cell wall-targeting antibiotics. These findings highlight a complex relationship where arginine's influence on the cell wall's integrity is not direct, but rather mediated through its role in broader metabolic and regulatory networks that impact antibiotic efficacy.

| Bacterial Species | Effect of Arginine Metabolism | Impact on Cell Wall-Targeting Antibiotics |

| Enterococcus faecalis | Growth in arginine | Decreased susceptibility to ampicillin and ceftriaxone. nih.gov |

| Staphylococcus aureus | Arginine restriction | Induces tolerance to cell wall-targeting antibiotics. mdpi.com |

Membrane Permeability Alterations Induced by Arginine or Arginine-Rich Peptides

Arginine and, more prominently, arginine-rich peptides are known to interact with and alter the permeability of bacterial cell membranes. The cationic nature of the guanidinium (B1211019) group in arginine facilitates strong electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides. nih.govresearchgate.net This interaction can lead to the disruption of the membrane's integrity.

Arginine-rich peptides can induce the formation of pores in the lipid bilayer, leading to increased ionic permeability. mdpi.com This pore formation is a proposed mechanism for the translocation of these peptides across the bacterial membrane in an energy-independent manner. mdpi.com The ability of arginine-rich peptides to destabilize the plasma membrane is a key aspect of their antimicrobial activity. mdpi.comnih.gov

| Peptide/Molecule | Interaction with Membrane | Consequence |

| Arginine | Electrostatic interaction with negatively charged membrane components. | Can contribute to membrane destabilization. nih.govresearchgate.net |

| Arginine-Rich Peptides | Strong electrostatic interactions leading to membrane insertion and pore formation. | Increased ionic permeability and membrane disruption. mdpi.com |

Molecular Dynamics Simulations of Arginine-Containing Peptides and Membrane Interactions

Molecular dynamics (MD) simulations have provided detailed, atomic-level insights into the interactions between arginine-containing peptides and bacterial membranes. These simulations have been instrumental in visualizing and understanding the mechanisms of membrane disruption. MD studies of Arg-9 peptides (peptides composed of nine arginine residues) have shown that they can disturb and induce pores in phospholipid membranes, which allows for the flow of ions across the membrane. mdpi.com

Simulations of other arginine-rich antimicrobial peptides interacting with models of E. coli outer membranes have revealed that the insertion of these peptides into the lipopolysaccharide (LPS) layer is often facilitated by gaps created by transmembrane proteins. nih.gov These simulations also show the formation of hydrogen bonds between the peptides and the phosphate groups of the inner core oligosaccharides of LPS. nih.gov The binding energy of these interactions can be calculated from such simulations, providing a quantitative measure of the affinity between the peptide and the bacterial membrane. nih.gov These computational approaches are crucial for understanding the initial steps of antimicrobial peptide action and for the rational design of new therapeutic agents.

| Simulation Subject | Key Findings |

| Arg-9 Peptides and Phospholipid Bilayers | Peptides induce pore formation, leading to increased ionic permeability. mdpi.com |

| Arginine-Rich Peptides and E. coli Outer Membrane Models | Peptide insertion is facilitated by transmembrane proteins; hydrogen bonds form with LPS. nih.gov |

Antimicrobial Resistance Research

Molecular Mechanisms of Amoxicillin (B794) Resistance

The development of resistance to amoxicillin, a widely used β-lactam antibiotic, is a significant clinical concern. Bacteria have evolved sophisticated molecular strategies to counteract the inhibitory effects of this drug. These mechanisms primarily involve alterations in the drug's target and enzymatic inactivation of the antibiotic molecule itself.

Amoxicillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. asm.org A key mechanism of resistance involves structural modifications in these target proteins, which reduce their affinity for amoxicillin. researchgate.net

In clinical isolates of Helicobacter pylori, specific amino acid substitutions within PBP1 have been identified as a direct cause of amoxicillin resistance. These substitutions, such as Val 469 Met, Phe 473 Leu, and Ser 543 Arg, are located in the transpeptidase domain of PBP1 and lead to a decreased binding affinity for amoxicillin. nih.govfrontiersin.org This reduced affinity allows the bacteria to continue cell wall synthesis even in the presence of the antibiotic. frontiersin.org Similarly, a single serine-to-arginine substitution at position 414 in PBP1A has been shown to confer high-level amoxicillin resistance in H. pylori. biorxiv.org The presence of multiple mutations in PBP1A can have a synergistic effect, leading to a significant increase in the minimum inhibitory concentration (MIC) of amoxicillin. genome.jp

Amino Acid Substitutions in PBPs and Amoxicillin Resistance

| Bacterial Species | Penicillin-Binding Protein (PBP) | Amino Acid Substitution | Effect on Amoxicillin Susceptibility | Reference |

|---|---|---|---|---|

| Helicobacter pylori | PBP1 | Val 469 Met | Reduced Susceptibility | nih.gov |

| Helicobacter pylori | PBP1 | Phe 473 Leu | Reduced Susceptibility | nih.gov |

| Helicobacter pylori | PBP1 | Ser 543 Arg | Reduced Susceptibility | nih.gov |

| Helicobacter pylori | PBP1A | Ser 414 Arg | High-Level Resistance | biorxiv.org |

The most prevalent mechanism of resistance to β-lactam antibiotics, including amoxicillin, is the production of β-lactamase enzymes. asm.org These enzymes inactivate the antibiotic by catalyzing the hydrolysis of the amide bond in the characteristic β-lactam ring, rendering the drug unable to bind to its PBP target. researchgate.netnih.govresearchgate.net The resulting penicilloic acid is microbiologically inactive. researchgate.net

A wide variety of β-lactamases have been identified, with some exhibiting a broad spectrum of activity against different β-lactam antibiotics. nih.gov The TEM-1 β-lactamase, for instance, is a commonly encountered enzyme in Gram-negative bacteria that can efficiently hydrolyze amoxicillin. researchgate.netresearchgate.net The production of these enzymes is a major factor contributing to clinical treatment failures with amoxicillin. asm.org

Influence of Arginine Metabolism on Antibiotic Tolerance and Resistance Development

Recent research has uncovered a complex interplay between bacterial amino acid metabolism and antibiotic susceptibility. Specifically, the metabolism of arginine has been shown to significantly influence the development of antibiotic tolerance, a phenomenon where bacteria can survive lethal concentrations of an antibiotic without being truly resistant.

Bacterial biofilms are notoriously difficult to treat due to their high tolerance to antibiotics. The arginine deiminase (ADI) pathway plays a crucial role in this tolerance, particularly within the biofilm microenvironment. oup.com This pathway catabolizes arginine to produce ornithine, ammonia (B1221849), and ATP. researchgate.net The production of ammonia is particularly important for pH regulation. researchgate.netoup.com

In biofilms of Streptococcus pyogenes, the ADI pathway is highly expressed and contributes to antibiotic tolerance by counteracting acidic stress. oup.com The metabolic activity within biofilms often leads to an acidic microenvironment, which can be detrimental to the bacteria. By producing ammonia, the ADI pathway raises the intracellular and local pH, allowing the bacteria to survive and tolerate antibiotics more effectively. oup.com Similarly, in Staphylococcus epidermidis, the ADI pathway is important for pH homeostasis and augments biofilm maturation. researchgate.net This pH-regulating function of the ADI pathway is a key component of biofilm-mediated antibiotic tolerance. oup.com

While arginine restriction can promote tolerance, exogenous arginine has been shown to have a synergistic effect with certain antimicrobial agents, particularly aminoglycosides. This suggests a potential therapeutic strategy to enhance the efficacy of existing antibiotics.

In Pseudomonas aeruginosa, arginine has been shown to enhance the killing effect of the aminoglycoside tobramycin, especially under anaerobic conditions found within biofilms. researchgate.netindiatimes.comoup.com It is hypothesized that arginine increases the metabolic activity of bacteria in these anoxic zones, thereby making them more susceptible to the antibiotic. researchgate.netoup.com The addition of L-arginine has also been shown to potentiate the activity of gentamicin (B1671437) against biofilms of both Gram-positive and Gram-negative bacteria. nih.gov This effect is thought to be mediated by an increase in the proton motive force, which enhances the uptake of aminoglycosides. nih.gov However, it is noteworthy that in some cases, such as with Enterococcus faecalis, growth in the presence of arginine can lead to decreased susceptibility to cell wall-targeting antibiotics like ampicillin (B1664943). genome.jp

Synergistic Effects of Arginine with Antimicrobial Agents

| Bacterial Species | Antimicrobial Agent | Observed Synergistic Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Tobramycin | Enhanced killing in anaerobic biofilms | Increased metabolic activity | researchgate.netindiatimes.comoup.com |

| Pseudomonas aeruginosa | Ciprofloxacin (B1669076) | Enhanced killing in anaerobic biofilms | Increased metabolic activity | researchgate.net |

| Gram-positive and Gram-negative bacteria | Gentamicin | Reduced biofilm tolerance | Increased proton motive force and antibiotic uptake | nih.gov |

| Salmonella | Gentamicin, Tobramycin, Kanamycin, Apramycin | Increased killing of drug-resistant strains | Increased proton motive force and antibiotic uptake | nih.gov |

Evolutionary Dynamics of Antimicrobial Resistance Under Amoxicillin Pressure

General research into amoxicillin pressure on various bacteria, such as Escherichia coli and Helicobacter pylori, has identified key evolutionary pathways to resistance. However, no studies were found that specifically utilized amoxicillin arginine to assess these evolutionary dynamics.

In Vitro Microevolution and Co-Selection Assessments

Studies on amoxicillin have demonstrated that its use can lead to the selection of resistant strains and the co-selection of resistance to other antibiotics. For instance, in E. coli, exposure to amoxicillin has been shown to increase the minimum inhibitory concentrations (MICs) of other antibiotics, with the notable exception of oxytetracycline (B609801) and florfenicol. This process often involves the selection of mutations in genes responsible for antibiotic efflux pumps and other resistance mechanisms. A key finding in the context of amoxicillin is the role of point mutations in the acrB gene, which can enhance the activity of the AcrAB-TolC efflux pump system.

Despite these findings for amoxicillin, there is no available research that assesses the specific impact of amoxicillin arginine on in vitro microevolution and co-selection. It is therefore unknown if the arginine salt form would alter these dynamics.

Genetic Adaptations and Epigenetic Regulations in Resistance Development

The genetic adaptations leading to amoxicillin resistance are well-documented and typically involve mutations in several key genes. In H. pylori, for example, the evolution of high-level amoxicillin resistance is a complex process involving the gradual accumulation of mutations in genes such as pbp1, pbp2, hefC, hopC, and hofH. These mutations can alter the drug's target, reduce its uptake, or increase its efflux from the bacterial cell.

On the other hand, the role of epigenetic regulations in the development of antibiotic resistance is an emerging field of study. Epigenetic mechanisms, such as DNA methylation and modifications of histone-like proteins, can modulate gene expression and contribute to the rapid adaptation of bacteria to antibiotic stress. asm.org These changes can be transient, allowing bacteria to survive antibiotic exposure until more stable genetic mutations arise. nih.gov For instance, changes in DNA methylation patterns have been observed in bacteria under antibiotic stress, leading to adaptive resistance phenotypes. frontiersin.org Some studies have explored the role of DNA adenine (B156593) methyltransferase (Dam) in bacterial survival under antibiotic stress, with findings indicating its importance for resistance to beta-lactams in E. coli. frontiersin.org Furthermore, histone-like proteins in bacteria can influence DNA packaging and gene expression, and their modification can play a role in virulence and survival under stress. nih.gov

While these general principles of genetic and epigenetic regulation of antibiotic resistance are established, there is a complete lack of research into how amoxicillin arginine specifically influences these processes. It is not known whether the presence of arginine would lead to different genetic or epigenetic adaptations compared to amoxicillin alone.

Analytical Chemistry and Characterization Methodologies

Chromatographic Techniques for Analysis of Amoxicillin (B794) and its Derivatives

Chromatography, a powerful separation technique, is fundamental in the analysis of amoxicillin, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the routine analysis of amoxicillin. The development of a robust HPLC method involves a systematic optimization of various parameters to achieve the desired separation and sensitivity. Key aspects of method development and validation include specificity, linearity, precision, accuracy, and robustness.

Several studies have focused on developing simple, rapid, and reliable HPLC methods for amoxicillin determination. For instance, a reversed-phase HPLC (RP-HPLC) method was developed using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). researchgate.net This method demonstrated good linearity over a specific concentration range and was validated according to International Council for Harmonisation (ICH) guidelines. impactfactor.org

The validation of these methods ensures that they are suitable for their intended purpose. Linearity is typically established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between the concentration and the detector response, often yielding a high correlation coefficient (r² > 0.999). lcms.cz Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) of the results being a key indicator of the method's consistency. lcms.cz Accuracy is determined by recovery studies, where a known amount of the standard drug is added to the sample and the percentage of recovery is calculated. scilit.com

Interactive Data Table: HPLC Method Parameters for Amoxicillin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Hypersil C18 (250x4.6mm, 5µm) scilit.com | Capcell Pak C18 (250mm x 15mm) acs.org | Symmetry C18 (150 x 4.6 mm, 5µm) acs.org |

| Mobile Phase | Potassium dihydrogen phosphate:Methanol (95:05 v/v) scilit.com | Methanol:Water (35:65) acs.org | Methanol:Phosphate buffer pH 4.6 (70:30 v/v) acs.org |

| Flow Rate | 1.0 ml/min scilit.com | 1.0 ml/min acs.org | 1.0 ml/min acs.org |

| Detection (UV) | 283 nm scilit.com | 272 nm acs.org | 273 nm acs.org |

| Retention Time | Not specified | 4.66 min acs.org | Not specified |

| Linearity Range | 20-100 µg/ml scilit.com | 5-100 µg/ml acs.org | Not specified |

| Correlation Coefficient (r²) | 0.9996 scilit.com | 0.99 acs.org | Not specified |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

The migration of existing HPLC methods to UPLC is a common practice in pharmaceutical analysis to improve efficiency. For the analysis of amoxicillin, UPLC methods can significantly reduce run times compared to conventional HPLC. researchgate.net For example, a UPLC method for the simultaneous quantification of amoxicillin and clavulanic acid was developed, demonstrating a substantial reduction in analysis time while maintaining or improving chromatographic performance. researchgate.net UPLC is also well-suited for coupling with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective analysis in complex matrices like human plasma. claremont.edu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic mode for the analysis of amoxicillin. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. This allows for the effective separation of amoxicillin, a moderately polar compound, from both more polar and less polar impurities.

Numerous RP-HPLC methods have been developed and validated for the quantitative determination of amoxicillin in bulk drug substances and pharmaceutical dosage forms. impactfactor.orgacs.org These methods are valued for their simplicity, accuracy, and precision. A typical RP-HPLC method for amoxicillin involves a C18 column and a mobile phase composed of an aqueous buffer (often a phosphate buffer to control pH) and an organic modifier like methanol or acetonitrile. acs.orgacs.org The choice of mobile phase composition and pH is critical for achieving optimal separation and peak shape. UV detection is commonly employed, with the wavelength set at the absorption maximum of amoxicillin, which is typically around 230 nm or 273 nm. acs.orgresearchgate.net

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques provide invaluable information about the molecular structure, identity, and purity of amoxicillin. These methods are often used in conjunction with chromatographic techniques for comprehensive characterization.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and specific, making it an ideal tool for the identification of impurities and degradation products of amoxicillin. When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures followed by the mass analysis of individual components.

LC-MS has been extensively used to identify and characterize various process-related impurities and degradation products of amoxicillin. researchgate.net The technique can provide the molecular weights of unknown compounds, and tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns. lcms.cz For instance, studies have successfully utilized LC-MS to identify dimer impurities in amoxicillin. scilit.com The degradation of amoxicillin under stress conditions has also been investigated using LC-ion trap MS/MS and accurate mass measurements by ESI-TOF, leading to the elucidation of the structures of its degradation products. acs.orgnih.gov Common degradation products identified include amoxicilloic acid and amoxicillin diketopiperazine. researchgate.netnih.gov

Interactive Data Table: Key Degradation Products of Amoxicillin Identified by MS

| Degradation Product | Molecular Formula | Method of Identification |

|---|---|---|

| Amoxicilloic Acid | C16H21N3O6S | LC-MS/MS nih.gov |

| Amoxicillin Diketopiperazine | C16H17N3O4S | MS, NMR researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used for the structural confirmation of amoxicillin.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. chemicalbook.com These spectral data are used to confirm the identity and structure of the amoxicillin molecule.

Furthermore, advanced NMR techniques, including two-dimensional (2D) NMR experiments, can be employed for unambiguous assignment of all proton and carbon signals. acs.org Solid-state NMR (ssNMR) has also been utilized to study the conformation of the thiazolidine (B150603) ring in amoxicillin in the solid state. usp-pqm.org NMR spectroscopy is also a valuable tool for the structural characterization of impurities and degradation products, often used in conjunction with MS to provide definitive structural assignments. researchgate.net For example, NMR was used to identify the two main isomers of amoxicillin-diketopiperazine-2',5'. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of amoxicillin. The method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum due to its specific chemical structure, which contains chromophores like the phenyl group and the amide carbonyl group. The absorbance is directly proportional to the concentration of the substance in a solution, following the Beer-Lambert law.

In various solvents, amoxicillin exhibits characteristic absorption maxima (λmax). For instance, in ethanol (B145695) or 0.1 N Sodium Hydroxide (NaOH), λmax values have been recorded at 272 nm and 247 nm, respectively. biomedres.us Other studies report absorption maxima at approximately 192 nm, 228 nm, 262 nm, and 270 nm. sielc.comdergipark.org.trresearchgate.net These variations can depend on the solvent and the pH of the medium. For example, a study using a dimethyl sulfoxide-acetonitrile mixture (50% v/v) reported a maximum absorbance at 270 nm. dergipark.org.tr The selection of an appropriate wavelength is critical for accurate quantification, especially in complex matrices like pharmaceutical formulations. sielc.com

To enhance sensitivity and selectivity, spectrophotometric methods may involve the formation of a colored complex. A method has been developed based on the formation of an ion-pair complex between amoxicillin and a reagent like bromocresol green in a dimethyl sulfoxide-acetonitrile medium. dergipark.org.tr This complex exhibits a maximum absorbance at a different wavelength (e.g., 630 nm), shifting the analysis to the visible region, which can minimize interference from excipients that absorb in the UV range. dergipark.org.tr

Table 1: Reported UV-Vis Absorption Maxima (λmax) for Amoxicillin

| λmax (nm) | Solvent/Medium | Source(s) |

| 192, 262 | Not Specified | sielc.com |

| 228, 278 | Aqueous Solution | researchgate.net |

| 228 | Simulated Gastric Fluid (pH 1.2) | researchgate.net |

| 247 | 0.1 N NaOH | biomedres.usresearchgate.net |

| 270 | Dimethyl sulfoxide-acetonitrile (50% v/v) | dergipark.org.tr |

| 272 | Ethanol | biomedres.us |

| 630 | Ion-pair complex with bromocresol green | dergipark.org.tr |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the qualitative analysis and structural confirmation of amoxicillin. The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present in the molecule. The resulting FTIR spectrum serves as a unique molecular "fingerprint," allowing for the identification of the compound by comparing its spectrum to that of a reference standard. biomedres.usbiomedres.us

The FTIR spectrum of amoxicillin displays several characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The most prominent peaks include the stretching vibration of the carbonyl group (C=O) within the β-lactam ring, which is a defining feature of penicillin-class antibiotics. biomedres.usresearchgate.netresearchgate.net Other significant peaks correspond to the amide C=O stretching, N-H bending, O-H stretching of the phenol (B47542) and carboxylic acid groups, and C=C stretching of the aromatic ring. nih.govqscience.com The similarity of the absorption bands in a sample's spectrum to those of a standard amoxicillin spectrum provides strong evidence of the compound's identity and purity. biomedres.us

Table 2: Characteristic FTIR Absorption Bands for Amoxicillin

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |

| 3200 - 3500 | O-H stretching (phenol, carboxylic acid), N-H stretching (amine, amide) | nih.gov |

| ~1770 | C=O stretching of β-lactam ring | nih.govresearchgate.netresearchgate.net |

| ~1690 | C=O stretching of secondary amide | nih.govresearchgate.netresearchgate.net |

| 1650 - 1720 | N-H₂ bending of primary amine | nih.gov |

| ~1580 - 1590 | Asymmetric stretching of carboxylate (RCO₂⁻) | researchgate.net |

| 1300 - 1500 | C=C stretching of aromatic ring, N-H bending of secondary amide | nih.gov |

| ~1250 | C-N stretching of primary amine | nih.gov |

Advanced Characterization for Nano-Formulations

The development of amoxicillin nano-formulations, such as nanoparticles and liposomes, necessitates advanced characterization techniques to evaluate their physical properties, which are critical for their performance as drug delivery systems. Methodologies like electron microscopy, atomic force microscopy, and zeta potential analysis provide essential information on the morphology, size, surface topography, and stability of these nanoparticles.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the morphology of amoxicillin nano-formulations. SEM provides high-resolution, three-dimensional images by scanning the sample with a focused beam of electrons. This analysis reveals critical information about the particle shape, surface texture, and size distribution. humanjournals.comnanobioletters.com Studies on various amoxicillin nanoparticles, including those made with gelatin or chitosan (B1678972), have frequently shown them to be spherical or quasi-spherical in shape. researchgate.netresearchgate.netresearchgate.net The surface can appear smooth or rough, a feature that may be influenced by the drying process during preparation and can impact the nanoparticle's surface area. nanobioletters.comresearchgate.net

Atomic Force Microscopy (AFM) offers complementary information to SEM, providing ultra-high-resolution, three-dimensional topographical images of nanoparticle surfaces at the nanometer scale. oxinst.comafmworkshop.com Unlike electron microscopy, AFM can operate in various environments, including liquid, which allows for the characterization of nanoparticles in a state closer to their physiological application. oxinst.com AFM analysis can generate 2D and 3D micrographs that detail the surface roughness and granularity of amoxicillin nanoparticles. researchgate.net Beyond imaging, AFM can also perform nanomechanical measurements, such as stiffness and adhesion, by using the tip to indent the particle surface, providing insights into the physical properties of the nano-formulation that are relevant to drug release and interaction with biological systems. oxinst.comafmworkshop.com

Zeta Potential Analysis for Surface Charge

Zeta potential is a critical parameter for characterizing the surface charge of nanoparticles in a colloidal suspension and predicting the long-term stability of nano-formulations. It measures the magnitude of the electrostatic potential at the boundary of the slipping plane surrounding a nanoparticle. A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which helps to prevent aggregation and ensures the stability of the suspension. nih.gov

The surface charge of amoxicillin nano-formulations is highly dependent on the composition of the carrier materials. For example, nanoparticles prepared with chitosan, a cationic polymer, typically exhibit a positive zeta potential. qscience.comresearchgate.netrdd.edu.iq In one study, amoxicillin-loaded chitosan nanoparticles showed a zeta potential of +24.5 mV. rdd.edu.iq Conversely, lipid-based nanoparticles (LNPs) or those coated with certain polymers often have a negative surface charge. researchgate.netnih.gov Amoxicillin-conjugated magnetic nanoparticles have been reported with a mean zeta potential of -24.9 mV, indicating a strong negative surface charge that contributes to colloidal stability. researchgate.net Similarly, other formulations have reported negative values of less than -35 mV, suggesting a low tendency to aggregate. nih.gov

Table 3: Reported Zeta Potential Values for Amoxicillin Nano-formulations

| Nano-formulation Type | Zeta Potential (mV) | Source(s) |

| Chitosan-Polyethylene Glycol Nanoparticles | +7.73 to +21.38 | researchgate.net |

| Chitosan Nanoparticles | +24.5 | rdd.edu.iq |

| Magnetic Nanoparticles | -24.9 | researchgate.net |

| Lipid Nanoparticles (LNPs) | < -35 | nih.gov |

| Polyethylcyanoacrylate (PECA) Nanoparticles (PEG-coated) | Varies with PEG molecular weight | sci-hub.boxnih.gov |

| Gold Nanoparticles (stabilized with surfactant) | -36.7 to -45.1 | nih.gov |

Pharmaceutical Science and Stability Research Non Clinical Focus

Formulation Research and Advanced Delivery System Design

The encapsulation of amoxicillin (B794) within nanoparticle systems represents a significant strategy to enhance its therapeutic efficacy, primarily by improving stability and modifying release kinetics. Chitosan (B1678972), a natural polysaccharide, and polyethylene (B3416737) glycol (PEG), a synthetic polymer, are frequently employed materials for this purpose due to their biocompatibility and versatile physicochemical properties.

Research into amoxicillin-loaded chitosan-polyethylene glycol (CHI-PEG) nanoparticles has demonstrated the successful formation of spherical nanocarriers. tandfonline.com These nanoparticles typically exhibit a positive surface charge, attributed to the primary amine groups of chitosan, which can facilitate interaction with negatively charged bacterial cell membranes. The particle size and zeta potential of these formulations are critical parameters influencing their stability and biological performance. Studies have reported average particle sizes ranging from approximately 360 nm to 696 nm, with zeta potentials in the positive range of +7 mV to +21 mV. tandfonline.comresearchgate.net The successful entrapment of amoxicillin within the polymer matrix has been confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), with DSC results suggesting the drug exists in an amorphous state within the nanoparticles. tandfonline.com

The in vitro release profile of amoxicillin from these nanoparticles is often biphasic, characterized by an initial burst release followed by a sustained release phase. tandfonline.com The initial rapid release can be advantageous for achieving a therapeutic concentration quickly, while the subsequent controlled release helps maintain the drug concentration over an extended period. This modified release is a key advantage over conventional amoxicillin formulations. nih.gov For instance, amoxicillin encapsulated in chitosan-coated poly(lactic-co-glycolic acid) (PLGA) nanoparticles also demonstrated a sustained release profile, with the release rate being influenced by the molecular weight of the chitosan used. ekb.eg

The encapsulation efficiency, a measure of the amount of drug successfully incorporated into the nanoparticles, is a crucial factor. In one study, amoxicillin-loaded chitosan nanoparticles formulated with sodium tripolyphosphate (TPP) as a crosslinker achieved a maximum encapsulation and loading efficiency of 89.33% and 53%, respectively, with an average particle size of 258 nm. qscience.com Another study involving chitosan-alginate nanoparticles found that the incorporation of docosahexaenoic acid (DHA) increased the encapsulation efficiency of amoxicillin to 76%. frontiersin.org

Below is an interactive data table summarizing the physicochemical properties of amoxicillin-loaded chitosan-based nanoparticles from various studies.

| Formulation | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings |

| CHI-PEG Nanoparticles | 359.53 - 696.20 | +7.73 - +21.38 | Not Specified | Biphasic release pattern observed. tandfonline.com |

| CS-PLGA Nanoparticles | Nanosize range | Negative to Positive | 74.39 - 85.63 | Sustained release, influenced by CS molecular weight. ekb.eg |

| AMX-CSNPs (TPP) | 258 | Not Specified | 89.33 | High encapsulation efficiency achieved. qscience.com |

| CA-DHA-AMX NPs | Reduction observed | Not Specified | 76 | DHA incorporation enhanced encapsulation. frontiersin.org |

Conjugating amoxicillin to polymers is another advanced approach to modify its release profile and enhance its stability. This strategy involves forming a covalent bond between the drug molecule and a polymer chain, creating a new chemical entity with distinct properties.

One area of research has focused on the synthesis of conjugates between amoxicillin and oligomers of poly(lactic acid) (PLA), a biocompatible and biodegradable polymer. zendy.io These conjugates have been synthesized through methods such as Curtius rearrangement or acyl chloride activation, resulting in the formation of substituted urea (B33335) or amide bonds that link the amoxicillin to the PLA backbone. zendy.io The structure of these conjugates has been confirmed through various analytical techniques, including FTIR, 1H NMR spectroscopy, and mass spectrometry. zendy.io In vitro release studies of these amoxicillin-PLA conjugates in phosphate-buffered saline have demonstrated the potential for controlled release of the active drug. zendy.io

Another approach involves the development of mucoadhesive microcapsules to achieve sustained drug release. Amoxicillin has been encapsulated within a matrix of Carbopol 934P and sodium alginate using an ion gelation technique. These microcapsules are designed to adhere to the gastric mucosa, thereby prolonging the residence time of the drug in the stomach and allowing for a controlled release. An optimized formulation in one study exhibited a high drug entrapment efficiency of over 96% and demonstrated a sustained drug release for more than 14 hours. Such systems are particularly investigated for the localized treatment of gastric infections like those caused by Helicobacter pylori.

The development of biopolymer foams loaded with amoxicillin also represents a novel drug delivery platform. nih.gov These foams, synthesized from materials like poly(vinyl alcohol) (PVA) and starch, possess a highly porous structure that allows for effective drug impregnation. nih.gov Studies have shown that these amoxicillin-loaded biofoams can provide a controlled release profile under physiological conditions, making them promising candidates for local treatment of bacterial infections. nih.gov

Degradation Pathways and Kinetics

Amoxicillin is susceptible to degradation in aqueous environments through several mechanisms, with hydrolysis and oxidation being the most significant. nih.gov The β-lactam ring, a core structural feature of amoxicillin and other penicillin-type antibiotics, is the primary site of hydrolytic attack. researchgate.net This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its opening and the formation of inactive degradation products. nih.govresearchgate.net

The rate of hydrolytic degradation is highly dependent on pH. researchgate.net Amoxicillin exhibits pseudo-first-order kinetics of degradation in the pH range of 1 to 10. researchgate.net The stability of amoxicillin is generally greatest in the pH range of 5 to 7. researchgate.net The degradation rate also increases with higher concentrations of the drug, a phenomenon attributed to an autocatalytic reaction where an amoxicillin molecule's side chain amine group attacks the β-lactam ring of another molecule. researchgate.netresearchgate.net Temperature is another critical factor, with increased temperatures leading to diminished stability. researchgate.net

Oxidative degradation of amoxicillin can also occur, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species, such as hydroxyl radicals. semanticscholar.org Advanced oxidation processes (AOPs) are being studied for their efficiency in degrading amoxicillin. nih.gov The interaction with hydroxyl radicals can proceed via hydrogen abstraction or radical addition, with the latter being kinetically and thermodynamically favored. The sulfur atom in the thiazolidine (B150603) ring is also susceptible to oxidation, leading to the formation of amoxicillin-S-oxide (sulfoxide). semanticscholar.org This particular degradation product has been observed to form under sunlight irradiation, a process that can be enhanced by the presence of natural photosensitizers like humic acid. semanticscholar.org

Several degradation products (DPs) of amoxicillin have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. iucc.ac.ilnih.gov The primary degradation pathway, hydrolysis of the β-lactam ring, leads to the formation of amoxicillin penicilloic acid. nih.govresearchgate.netiucc.ac.il

Further degradation of amoxicillin penicilloic acid can occur through decarboxylation to yield amoxicillin penilloic acid. nih.goviucc.ac.il Another significant degradation product is formed through an intramolecular cyclization reaction, resulting in amoxicillin diketopiperazine-2',5'. nih.goviucc.ac.il This compound has been detected in environmental samples such as wastewater effluents. nih.gov As mentioned previously, oxidation of the sulfur atom results in the formation of amoxicillin-S-oxide. iucc.ac.ilnih.gov Other identified degradation products include phenol (B47542) hydroxypyrazine. researchgate.netiucc.ac.il

The table below lists some of the major identified degradation products of amoxicillin.

| Degradation Product | Abbreviation | Formation Pathway |

| Amoxicillin Penicilloic Acid | ADP1/2 | Hydrolysis of β-lactam ring iucc.ac.ilnih.gov |

| Amoxicillin Penilloic Acid | ADP4/5 | Decarboxylation of penicilloic acid iucc.ac.ilnih.gov |

| Amoxicillin 2',5'-diketopiperazine | ADP8/9 | Intramolecular cyclization iucc.ac.ilnih.gov |

| Amoxicillin-S-oxide | ADP3 | Oxidation of thiazolidine ring sulfur iucc.ac.ilnih.gov |

| Phenol Hydroxypyrazine | ADP6 | Further degradation iucc.ac.ilnih.gov |

The identification and quantification of these degradation products are crucial, as some may possess allergenic properties or contribute to the development of antibiotic resistance. cofc.edu

In Vitro Stability Assessment of Pharmaceutical Preparations

The in vitro stability of amoxicillin in various pharmaceutical preparations is a critical parameter that ensures the quality, efficacy, and safety of the final product. Stability studies are conducted under various conditions to evaluate the impact of factors such as temperature, pH, and the presence of other excipients on the drug's integrity over time.

For extemporaneous formulations intended for parenteral administration, the stability of amoxicillin sodium in infusion devices has been assessed. researchgate.net These studies have shown that the degradation of amoxicillin is concentration-dependent and is significantly affected by storage temperature. researchgate.net For example, amoxicillin solutions are more stable when stored at refrigerated temperatures (4°C) compared to room temperature (25°C). researchgate.net However, even under refrigeration, significant degradation can occur over several days. researchgate.net

The stability of amoxicillin in nanosuspensions has also been investigated. bg.ac.rs Stability testing of these formulations involves monitoring parameters such as particle size, physical appearance, and drug content over a period of time at specific temperature and humidity conditions. bg.ac.rs Validated high-performance liquid chromatography (HPLC) methods are typically used to assay the amount of active amoxicillin remaining. bg.ac.rs

In the context of culture media used for microbiological assays, the stability of amoxicillin can be compromised. One study evaluating the stability of amoxicillin in tryptone soy broth at 37°C found considerable degradation over 12 days. mdpi.com The concentration of amoxicillin in a stock solution decreased to less than 5% of its initial value by the end of the study period, highlighting the importance of considering drug stability in long-term microbiological experiments. mdpi.com

Quality control tests for marketed amoxicillin preparations, such as capsules, include assessments of disintegration, dissolution, and the content of the active ingredient. medipol.edu.tr These in vitro tests help ensure that the product meets pharmacopeial specifications for quality and performance. medipol.edu.tr

Influence of pH, Temperature, and Excipients on Amoxicillin Stability in Solutions

The stability of amoxicillin in aqueous solutions is a critical factor in its formulation and efficacy, and it is significantly influenced by pH, temperature, and the presence of excipients. The primary degradation pathway for amoxicillin is the hydrolysis of the β-lactam ring. researchgate.netnih.gov This process is subject to both specific-acid and specific-base catalysis. oup.com

Influence of pH: The rate of amoxicillin degradation is highly dependent on the pH of the solution. Studies have shown that amoxicillin exhibits its greatest stability in the pH range of 5 to 7. researchgate.netnih.gov The degradation follows pseudo-first-order kinetics across a pH range of 1 to 10. oup.com In highly acidic or alkaline conditions, the rate of hydrolysis increases significantly. For instance, lowering the pH of an amoxicillin solution from approximately 8.7 to 6.5 can dramatically improve its shelf-life, extending it from 72 hours to over 263 hours at 2.9°C. nih.govnih.gov Similarly, calorimetric studies show that the exothermic peak of degradation shifts to lower temperatures as the pH decreases from 7.0 to 2.0, indicating quicker decomposition in more acidic environments. mathewsopenaccess.commathewsopenaccess.com

Influence of Temperature: Temperature plays a crucial role in the stability of amoxicillin solutions. An increase in temperature generally leads to a faster degradation rate. researchgate.netresearchgate.net Experimental data show that amoxicillin solutions can maintain over 90% stability for 1 to 3 days at room temperature (20-25°C), but this stability is notably reduced at 37°C. researchgate.net The effect of temperature is also linked to pH. For example, at 40°C, the shelf-life of a 1 mg/mL amoxicillin solution is approximately 4.85 hours at a pH of 6.53. nih.govnih.gov The degradation process is exothermic in nature. oup.com

Influence of Excipients: Certain excipients can enhance the stability of amoxicillin in solution. Studies have investigated the use of substances like cyclodextrins (β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin) and magnesium salts of amino acids (magnesium glutamate, magnesium aspartate) to protect amoxicillin from degradation, particularly in acidic environments mimicking gastric acidity (pH 1.2). actamedicamarisiensis.ro Research has shown that all these excipients improved the stability of amoxicillin, with the best results observed when cyclodextrins were used in a 1:5 molar ratio with the antibiotic. actamedicamarisiensis.ro Conversely, buffers such as citrate (B86180) and phosphate (B84403) can have a marked catalytic effect on amoxicillin degradation. nih.gov